molecular formula C9H10FN3O B1398909 1-(3-Azidopropoxy)-3-fluorobenzene CAS No. 1250700-40-3

1-(3-Azidopropoxy)-3-fluorobenzene

Cat. No.: B1398909
CAS No.: 1250700-40-3
M. Wt: 195.19 g/mol
InChI Key: CVOASTRALKYALY-UHFFFAOYSA-N
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Description

1-(3-Azidopropoxy)-3-fluorobenzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a propoxy linkage attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(3-bromopropoxy)-3-fluorobenzene. This intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidopropoxy)-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

    Reduction: Lithium aluminum hydride or other hydride donors are used for reduction.

    Cycloaddition: Copper(I) catalysts and alkynes are used for cycloaddition reactions.

Major Products Formed:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropoxy)-3-fluorobenzene primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially enhancing its utility in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(3-Azidopropoxy)-2-fluorobenzene
  • 1-(3-Azidopropoxy)-4-fluorobenzene
  • 1-(3-Azidopropoxy)-3-chlorobenzene

Comparison: 1-(3-Azidopropoxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or different positions of the azide group, it may exhibit distinct reactivity patterns and applications .

Properties

IUPAC Name

1-(3-azidopropoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOASTRALKYALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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